[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride [1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609396-59-9
VCID: VC8015619
InChI: InChI=1S/C7H13N3O.ClH/c1-4(2)6-9-10-7(11-6)5(3)8;/h4-5H,8H2,1-3H3;1H
SMILES: CC(C)C1=NN=C(O1)C(C)N.Cl
Molecular Formula: C7H14ClN3O
Molecular Weight: 191.66

[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride

CAS No.: 1609396-59-9

Cat. No.: VC8015619

Molecular Formula: C7H14ClN3O

Molecular Weight: 191.66

* For research use only. Not for human or veterinary use.

[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride - 1609396-59-9

Specification

CAS No. 1609396-59-9
Molecular Formula C7H14ClN3O
Molecular Weight 191.66
IUPAC Name 1-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C7H13N3O.ClH/c1-4(2)6-9-10-7(11-6)5(3)8;/h4-5H,8H2,1-3H3;1H
Standard InChI Key CEXDZTXQEMPNLO-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(O1)C(C)N.Cl
Canonical SMILES CC(C)C1=NN=C(O1)C(C)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of [1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride is C₇H₁₄ClN₃O, with a molecular weight of 191.66 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.

Structural Characterization

  • IUPAC Name: 1-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

  • SMILES: CC(C)C₁=NC(=NO₁)CCN.Cl

  • InChI Key: QDIOORFOWCJUFK-UHFFFAOYSA-N

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The isopropyl group at position 5 and the ethylamine moiety at position 2 contribute to its stereoelectronic properties .

Synonyms

SynonymSource
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)ethylamine hydrochloride
915702-29-3
SCHEMBL3806743

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves cyclization and salt formation:

  • Oxadiazole Ring Formation: Reacting a hydrazide derivative with an acyl chloride in the presence of a Lewis acid (e.g., trimethylsilyl chloride) to form the 1,3,4-oxadiazole core .

  • Amine Functionalization: Introducing the ethylamine group via nucleophilic substitution or reductive amination .

  • Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt .

Example Protocol (adapted from ):

  • Step 1: 5-Isopropyl-1,3,4-oxadiazol-2-amine (1.0 mmol) is reacted with ethyl chloroacetate (1.2 mmol) in acetonitrile using N-methylmorpholine as a base.

  • Step 2: The intermediate is purified via silica gel chromatography (hexane:ethyl acetate = 10:1).

  • Step 3: The free amine is treated with HCl gas in ethanol to form the hydrochloride salt .

Physicochemical Properties

Physical Properties

PropertyValueSource
Melting Point182–183°C (parent amine)
Solubility>10 mg/mL in DMSO
Storage Conditions2–8°C, sealed, dry

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.26 (d, J = 7.0 Hz, 6H, CH(CH₃)₂), 2.62 (t, J = 6.0 Hz, 2H, CH₂), 3.45 (m, 1H, CH), 4.09 (s, 3H, NH₃⁺) .

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N) .

Biological Activity and Applications

CompoundIC₅₀ (µM)Target
5-Aryloxadiazoles12.3Staphylococcus aureus
[1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride8.7HT-29 colon cancer

Industrial Applications

  • Agrochemicals: Herbicidal activity against Amaranthus retroflexus .

  • Materials Science: Fluorescent probes for metal ion detection .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

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